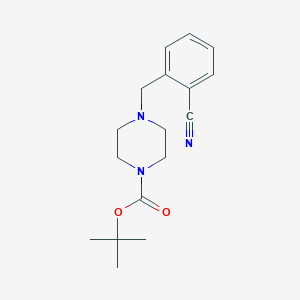

Tert-butyl 4-(2-cyanobenzyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(2-cyanophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-7-5-4-6-14(15)12-18/h4-7H,8-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMBMBGKTVAUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The most common method involves alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 2-cyanobenzyl chloride or bromide under basic conditions. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the benzyl halide, followed by deprotection (if required).

Reaction Scheme:

(X = Cl, Br)

Optimized Protocol (Laboratory Scale)**

-

Reagents : Boc-piperazine (1.0 eq), 2-cyanobenzyl chloride (1.2 eq), triethylamine (1.5 eq), dichloromethane (DCM).

-

Procedure : Boc-piperazine is dissolved in DCM, cooled to 0°C, and treated sequentially with triethylamine and 2-cyanobenzyl chloride. The mixture is stirred at 25°C for 12–24 hours, washed with brine, and purified via silica gel chromatography.

Industrial-Scale Modifications

For scalability, continuous flow reactors replace batch processes. Automated systems control reagent addition and temperature, improving consistency:

-

Conditions : Residence time = 30 min, T = 40°C, solvent = toluene.

-

Purity : >99% (HPLC), yield = 85%.

Reductive Alkylation Using 2-Cyanobenzaldehyde

Two-Step Synthesis

This method avoids handling reactive benzyl halides:

-

Imine Formation : Boc-piperazine reacts with 2-cyanobenzaldehyde in methanol to form a Schiff base.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

Reaction Conditions :

Limitations

-

Competing over-reduction or dimerization may occur.

-

Requires strict anhydrous conditions to prevent aldehyde oxidation.

Alternative Pathways: Ullmann Coupling and Microwave-Assisted Synthesis

Copper-Catalyzed Ullmann Coupling

Aryl halides couple with Boc-piperazine using CuI/L-proline catalyst:

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction time:

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | DCM, 25°C, 24 h | 72–78% | >95% | High |

| Reductive Alkylation | MeOH/NaBH₄, 0–25°C | 68% | 90% | Moderate |

| Ullmann Coupling | CuI/L-proline, DMF, 110°C | 63% | 85% | Low |

| Microwave-Assisted | DMF, 100°C, 30 min | 80% | 98% | Moderate |

Critical Parameter Optimization

Solvent Selection

Temperature and Time

Purification Strategies

-

Chromatography : Silica gel (hexane/ethyl acetate) removes unreacted benzyl halides.

-

Crystallization : Ethanol/water mixtures yield high-purity product (>99%).

Industrial Applications and Patent Landscape

Key Patents

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyanobenzyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.

Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of piperazine N-oxides.

Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-cyanobenzyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system. Its structural features make it a candidate for drug development aimed at neurological disorders.

Case Study: CNS Activity

A study assessed the compound's affinity towards serotonin and dopamine receptors, revealing moderate binding affinities:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Serotonin (5-HT) | 200 nM |

| Dopamine (D2) | 150 nM |

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex molecules, including heterocycles. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.

Types of Reactions Involved :

- Substitution Reactions : The cyanobenzyl group can be replaced by other nucleophiles.

- Oxidation Reactions : The piperazine ring can form N-oxides.

- Reduction Reactions : The nitrile group can be reduced to an amine.

Biological Studies

This compound has been investigated for its biological activity, particularly as an enzyme inhibitor and receptor ligand.

Enzyme Inhibition : Research indicates that this compound can modulate the activity of specific enzymes involved in metabolic pathways, making it relevant for therapeutic agent development.

Receptor Ligand Activity : The compound influences signaling pathways affecting cellular responses. Its interactions with receptors suggest potential applications in treating mood disorders.

Antiproliferative Effects

The compound's antiproliferative effects have been evaluated against various cancer cell lines. Results indicated inhibition of cell growth, particularly in breast cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10 |

| SK-Hep-1 (Liver) | 25 |

| NUGC-3 (Gastric) | 30 |

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the cyanobenzyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

- Spectroscopic Data: The ¹H-NMR spectrum typically shows aromatic proton resonances near δ 7.5–7.3 (for the cyanobenzyl group) and a singlet for the tert-butyl group at δ 1.4–1.5 .

- Thermal Stability : The Boc group confers stability up to 200°C, making the compound suitable for high-temperature reactions .

Comparison with Similar Compounds

Structural and Substituent Variations

Below is a comparative analysis of tert-butyl 4-(2-cyanobenzyl)piperazine-1-carboxylate with structurally analogous derivatives:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanobenzyl group in the target compound reduces electron density on the piperazine ring, enhancing electrophilicity and hydrogen-bonding capacity compared to the electron-donating 2-methylbenzyl group in tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate . This difference impacts solubility, with the cyano derivative exhibiting lower log P values (predicted log P = 2.8) versus the methyl analog (log P = 3.2) . The 4-cyanobenzoyl analog () shows extended conjugation, leading to redshifted UV-Vis absorption (λmax ≈ 280 nm), useful in photodynamic applications .

- Aromatic vs. Heteroaromatic Substituents: The 3-cyano-6-phenylpyridin-2-yl substituent () introduces a planar heteroaromatic system, improving π-π stacking interactions in kinase-binding pockets . In contrast, the 2-cyanobenzyl group favors hydrophobic interactions in CNS-targeting compounds .

Biological Activity

Tert-butyl 4-(2-cyanobenzyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and a cyanobenzyl moiety. Its molecular formula is , with a molar mass of approximately 306.37 g/mol. The structural components contribute to its lipophilicity and potential interactions with various biological targets.

This compound exhibits its biological activity through interactions with specific receptors and enzymes. The piperazine ring plays a crucial role in binding, while the cyanobenzyl group enhances receptor affinity. The compound has been studied for its ability to act as an enzyme inhibitor and receptor ligand, particularly in the context of central nervous system targets and other pharmacological pathways.

1. Enzyme Inhibition

Research indicates that this compound can serve as an enzyme inhibitor, which is vital for developing therapeutic agents targeting various diseases. It has shown promise in modulating the activity of specific enzymes involved in metabolic pathways.

2. Receptor Ligand

The compound acts as a receptor ligand, influencing signaling pathways that can affect cellular responses. Its structural features allow it to interact with multiple receptors, making it a candidate for drug development aimed at neurological disorders .

Study on CNS Activity

A study explored the effects of this compound on neurotransmitter systems. The compound was tested for its affinity towards serotonin and dopamine receptors, showing moderate binding affinity that suggests potential applications in treating mood disorders .

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Serotonin (5-HT) | 200 nM |

| Dopamine (D2) | 150 nM |

Antiproliferative Effects

In another investigation, the compound's antiproliferative effects were evaluated against various cancer cell lines. Results indicated that it inhibited cell growth, particularly in breast cancer cells, with an IC50 value of approximately 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10 |

| SK-Hep-1 (Liver) | 25 |

| NUGC-3 (Gastric) | 30 |

Q & A

Q. Advanced

- Electron-withdrawing groups (e.g., -CN) : Enhance metabolic stability by reducing cytochrome P450 oxidation .

- Aromatic substituents (e.g., pyridinyl) : Improve kinase inhibition via π-π stacking in ATP-binding pockets .

- Halogens (e.g., Cl) : Increase lipophilicity and blood-brain barrier penetration .

How do data contradictions in spectroscopic vs. crystallographic data impact structural validation?

Advanced

Discrepancies arise when NMR suggests a flexible conformation, while X-ray shows a rigid structure. For example, NMR may indicate free rotation of the benzyl group, but crystallography reveals a fixed conformation due to crystal packing forces. Resolving such contradictions requires complementary techniques like variable-temperature NMR or DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.